molecular formula C11H14BNO5 B1418358 Methyl 3-(4-boronobenzamido)propionate CAS No. 957034-76-3

Methyl 3-(4-boronobenzamido)propionate

Cat. No. B1418358
M. Wt: 251.05 g/mol
InChI Key: NROXSDVUSUSOLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 3-(4-boronobenzamido)propionate is C11H14BNO5 . The molecule contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 3-(4-boronobenzamido)propionate is 251.04356 g/mol . The IUPAC name is {4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl}boronic acid .

Scientific Research Applications

    Thermophysical Property Datafile

    • This compound could be used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .

    Free Radicals Thermodynamic Data

    • Methyl 3-(4-boronobenzamido)propionate could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .

    Quantum Tools for IR Spectra Interpretation

    • This compound could potentially be used in the field of quantum tools for IR spectra interpretation .

    Gene Editing

    • This compound could potentially be used in the field of gene editing . The boron atom in the compound could interact with certain enzymes involved in gene editing, potentially enhancing their activity .
    • The outcomes of such research could potentially include the development of more efficient gene-editing techniques. However, the specific results would depend on the particular research project .

Safety And Hazards

The safety information for Methyl 3-(4-boronobenzamido)propionate is available in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROXSDVUSUSOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656879
Record name Methyl N-(4-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-boronobenzamido)propionate

CAS RN

957034-76-3
Record name Methyl N-(4-boronobenzoyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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